4-chloro-2-hydroxy-3-methylbenzoic acid
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Overview
Description
4-Chloro-2-hydroxy-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. It features a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 4-Chlorobenzoic Acid: One common synthetic route involves the hydroxylation of 4-chlorobenzoic acid. This can be achieved using various hydroxylation agents such as hydrogen peroxide or osmium tetroxide under acidic conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as ammonia or alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-hydroxy-3-methylbenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-2-hydroxy-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Hydroxy-4-methylbenzoic Acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylbenzoic Acid: Similar but has a different position of the hydroxyl group.
Uniqueness: 4-Chloro-2-hydroxy-3-methylbenzoic acid is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both chlorine and hydroxyl groups on the benzene ring makes it particularly versatile in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound in research and industry.
Properties
CAS No. |
1824196-00-0 |
---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
CGJHIFIENPTILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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